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molecular formula C6H3Br2NO2 B1328564 2,5-Dibromoisonicotinic acid CAS No. 942473-59-8

2,5-Dibromoisonicotinic acid

Cat. No. B1328564
M. Wt: 280.9 g/mol
InChI Key: CLIZDLYBXIPXCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09388171B2

Procedure details

A 20-L 4-necked round-bottom flask purged and maintained under a N2 atmosphere was charged with a solution of diisopropylamine (582 g, 5.76 mol, 1.05 equiv) in THF (4.2 L), followed by the dropwise addition over 30 min of n-BuLi (2.4 M, 2.4 L, 1.05 equiv) with stirring at −30° C. The resulting solution was stirred at −30° C. for 30 min then cooled to −80° C. To the LDA solution was added dropwise over 1 h with stirring a solution of 2,5-dibromopyridine (1.3 Kg, 5.49 mol, 1.00 equiv) in THF (5.2 L). The resulting solution was stirred at −70° C. for 30 min. To the mixture was added CO2 (dry ice) (1267 g, 28.80 mol, 5.00 equiv) in several batches at −70° C. The resulting solution was stirred at −70° C. for 30 min, quenched by the addition of 5 L of water at −70° C., concentrated in vacuo and extracted with 3×4 L of EtOAc. The pH value of the aqueous layer was adjusted to 3-4 with HCl (12 mol/L). The precipitate was collected by filtration to afford 2,5-dibromoisonicotinic acid (A-2) white solid.
Quantity
582 g
Type
reactant
Reaction Step One
Name
Quantity
4.2 L
Type
solvent
Reaction Step One
Quantity
2.4 L
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.3 kg
Type
reactant
Reaction Step Four
Name
Quantity
5.2 L
Type
solvent
Reaction Step Four
Name
Quantity
1267 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[Li]CCCC.[Li+].CC([N-]C(C)C)C.[Br:21][C:22]1[CH:27]=[CH:26][C:25]([Br:28])=[CH:24][N:23]=1.[C:29](=[O:31])=[O:30]>C1COCC1>[Br:21][C:22]1[CH:27]=[C:26]([C:25]([Br:28])=[CH:24][N:23]=1)[C:29]([OH:31])=[O:30] |f:2.3|

Inputs

Step One
Name
Quantity
582 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
4.2 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.4 L
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Four
Name
Quantity
1.3 kg
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Name
Quantity
5.2 L
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
1267 g
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
with stirring at −30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 20-L 4-necked round-bottom flask purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained under a N2 atmosphere
STIRRING
Type
STIRRING
Details
The resulting solution was stirred at −30° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to −80° C
STIRRING
Type
STIRRING
Details
The resulting solution was stirred at −70° C. for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
The resulting solution was stirred at −70° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
quenched by the addition of 5 L of water at −70° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×4 L of EtOAc
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=O)O)C(=CN1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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